Miraxanthin-I is sourced from various plants within the Caryophyllales order, such as beets and amaranths. These plants are known for their rich content of betalains, which include both betacyanins (red/violet pigments) and betaxanthins (yellow/orange pigments). The biosynthesis of Miraxanthin-I involves the condensation of betalamic acid with specific amino acids or amines, a reaction that occurs spontaneously in plant tissues .
The synthesis of Miraxanthin-I can be achieved through several methods, primarily involving the reaction of betalamic acid with amino acids or amines in an alkaline aqueous solution. This process typically occurs at elevated pH levels (around 11) and at room temperature to facilitate the reaction without enzymatic catalysis.
Technical Details:
Miraxanthin-I participates in various chemical reactions typical of betaxanthins, including:
Technical Details:
The mechanism by which Miraxanthin-I exerts its effects involves several biochemical pathways:
Experimental studies have shown that Miraxanthin-I has low fluorescence quantum yield, indicating that most energy dissipation occurs through non-radiative pathways . This property may contribute to its protective roles in plants.
Relevant Data:
Physical properties such as boiling point and melting point are not extensively documented but are critical for practical applications in food science and pharmaceuticals .
Miraxanthin-I has several applications:
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